CPP-115 is derived from the structural modifications of existing GABA-aminotransferase inhibitors, notably vigabatrin. Its development aimed to enhance the efficacy and reduce side effects associated with existing treatments. The compound's classification is significant in pharmacology, as it targets specific enzymes involved in neurotransmitter metabolism, particularly those affecting GABA levels in the brain.
The synthesis of CPP-115 free base involves several intricate steps, beginning with the formation of the cyclopentane ring. The process typically includes:
Technical parameters such as temperature, pressure, and solvent choice are critical throughout these steps to optimize yield and purity .
The molecular formula for CPP-115 free base is , and its structure features a cyclopentane ring substituted with a difluoromethylene group and an amino group. Key structural characteristics include:
The compound's stereochemistry is essential for its biological activity, with specific configurations affecting its interaction with target enzymes .
CPP-115 primarily participates in enzyme-catalyzed reactions where it acts as an irreversible inhibitor of γ-aminobutyric acid aminotransferase. Key reaction details include:
CPP-115 acts by irreversibly inhibiting γ-aminobutyric acid aminotransferase, which leads to increased levels of GABA in the synaptic cleft. This mechanism encompasses several steps:
Preclinical studies have shown that CPP-115 effectively blocks cocaine-induced conditioned place preference, suggesting potential applications in addiction treatment without abuse potential .
CPP-115 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate dosing regimens in clinical settings .
The primary applications of CPP-115 include:
The design of CPP-115 originated from advanced computational simulations targeting GABA-AT’s catalytic mechanism. GABA-AT is a pyridoxal 5′-phosphate (PLP)-dependent enzyme that degrades GABA via a transamination pathway. Quantum mechanical (QM) cluster models and molecular dynamics (MD) simulations revealed that optimal inactivators must:
CPP-115’s design capitalized on destabilizing the ground state of the enzyme-inactivator complex while stabilizing the transition state for deprotonation. QM calculations quantified the energy barriers for each mechanistic step (Table 1), demonstrating that CPP-115’s cyclopentane scaffold optimally positions the difluoromethylene group for nucleophilic attack after quinonoid intermediate formation [5] [8].
Table 1: Computational Parameters for GABA-AT Inactivation
Parameter | CPP-115 | Vigabatrin | OV329 |
---|---|---|---|
kinact (min⁻¹) | 0.52 | 0.003 | 4.8 |
KI (μM) | 31 | 10,000 | 5.2 |
kinact/KI (mM⁻¹·min⁻¹) | 16.8 | 0.0003 | 923 |
Rate-Limiting Step | Deprotonation | Covalent adduct formation | Deprotonation |
Data derived from QM cluster models and kinetic simulations [5] [8].
The difluoromethylene group (−CF₂=) in CPP-115 serves as a critical bioisostere, enhancing electrophilicity and hydrolysis kinetics compared to monoflourinated or non-halogenated analogs:
Structural optimization involved modifying the double-bond character of the difluoromethylene unit. Replacing it with an endocyclic double bond (as in OV329) improved planarity and reduced steric hindrance, increasing inactivation efficiency 10-fold (Table 2) [2] [5].
Table 2: Impact of Difluoromethylene Modifications on Kinetic Parameters
Compound | kinact/KI (mM⁻¹·min⁻¹) | Partition Ratio | Fluoride Release |
---|---|---|---|
CPP-115 | 16.8 | 2,000 | Minimal |
OV329 | 923 | 1,500 | Minimal |
Monofluoro (Z)-isomer | 1.4 | 380 | Extensive |
Data from enzymatic assays and fluoride electrode measurements [2] [5] [9].
The (1S,3S) stereochemistry of CPP-115’s cyclopentane core is essential for precise orientation within GABA-AT’s active site:
Modifications to the core included introducing unsaturation (e.g., OV329’s endocyclic double bond) to enforce planarity. This reduced the activation energy for deprotonation by 3.2 kcal/mol compared to CPP-115, as confirmed by QM transition-state analysis [2] [5].
Table 3: Stereochemistry-Dependent Activity of CPP-115 Analogs
Stereoisomer | kinact (min⁻¹) | KI (μM) | Relative Efficiency |
---|---|---|---|
(1S,3S) | 0.52 | 31 | 1.0 (Reference) |
(1S,3R) | 0.02 | 1,200 | 0.015 |
(1R,3S) | <0.01 | >2,000 | <0.001 |
Enzymatic kinetics using purified porcine GABA-AT [2].
CPP-115’s synthesis leverages stereocontrolled routes to establish the (1S,3S) configuration and difluoromethylene functionality. Key steps include:
Table 4: Key Synthetic Intermediates and Conditions
Step | Intermediate | Reaction Conditions | Yield (%) |
---|---|---|---|
1 | (3R)-Hydroxycyclopent-4-enone | Asymmetric oxidation of cyclopentadiene | 85 |
2 | (1S,3S)-Aminocyclopentanecarboxylate | Enzymatic transamination | 78 |
3 | Difluoromethylene adduct | Reformatsky reaction/BF₃ catalysis | 65 |
4 | CPP-115 free base | Acid hydrolysis/purification | 92 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7